Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C19H26N4O2. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor to form the isoquinoline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of treatments for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline derivatives
Piperidine derivatives
Carbamate derivatives
Uniqueness: Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate stands out due to its unique combination of structural features, which contribute to its diverse biological and chemical properties
Properties
IUPAC Name |
tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)22-15-7-10-23(11-8-15)17-16-5-4-14(20)12-13(16)6-9-21-17/h4-6,9,12,15H,7-8,10-11,20H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSAXAXMTMCPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC3=C2C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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